2,3-Didocecanoyl-sn-glycero-1-phosphocholine 2,3-Didocecanoyl-sn-glycero-1-phosphocholine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16640601
InChI: InChI=1S/C32H64NO8P/c1-6-8-10-12-14-16-18-20-22-24-31(34)38-28-30(29-40-42(36,37)39-27-26-33(3,4)5)41-32(35)25-23-21-19-17-15-13-11-9-7-2/h30H,6-29H2,1-5H3/t30-/m0/s1
SMILES:
Molecular Formula: C32H64NO8P
Molecular Weight: 621.8 g/mol

2,3-Didocecanoyl-sn-glycero-1-phosphocholine

CAS No.:

Cat. No.: VC16640601

Molecular Formula: C32H64NO8P

Molecular Weight: 621.8 g/mol

* For research use only. Not for human or veterinary use.

2,3-Didocecanoyl-sn-glycero-1-phosphocholine -

Specification

Molecular Formula C32H64NO8P
Molecular Weight 621.8 g/mol
IUPAC Name [(2S)-2,3-di(dodecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate
Standard InChI InChI=1S/C32H64NO8P/c1-6-8-10-12-14-16-18-20-22-24-31(34)38-28-30(29-40-42(36,37)39-27-26-33(3,4)5)41-32(35)25-23-21-19-17-15-13-11-9-7-2/h30H,6-29H2,1-5H3/t30-/m0/s1
Standard InChI Key IJFVSSZAOYLHEE-PMERELPUSA-N
Isomeric SMILES CCCCCCCCCCCC(=O)OC[C@@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCC
Canonical SMILES CCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCC

Introduction

Chemical Structure and Physicochemical Properties

Physicochemical Characteristics

Key properties include:

PropertyValue
Molecular FormulaC32H64NO8P\text{C}_{32}\text{H}_{64}\text{NO}_8\text{P}
Molecular Weight621.8 g/mol
Hydrophobic ContributionTwo C12 chains (48 carbons)
Head Group ChargeZwitterionic (neutral net charge)
SolubilityChloroform/methanol mixtures

The compound’s hydrophobic-to-hydrophilic balance (critical packing parameter ≈ 0.74) favors the formation of lamellar phases, making it suitable for liposome fabrication. Its transition temperature (TmT_m) is estimated at 45–50°C based on analogous saturated phosphatidylcholines, though experimental data specific to this compound remain limited.

Synthesis and Purification

Synthetic Pathways

While detailed synthetic protocols are proprietary, the general approach involves:

  • Glycerophosphorylation: Protection of the sn-1 hydroxyl group of glycerol followed by phosphorylation with 2-bromoethyl dichlorophosphate.

  • Acylation: Sequential esterification of the sn-2 and sn-3 positions with dodecanoyl chloride under controlled conditions to ensure regioselectivity.

  • Head Group Modification: Quaternization of the phosphate group with trimethylamine to yield the phosphocholine moiety.

Chiral chromatography or enzymatic resolution ensures enantiopurity of the sn-glycerol backbone, crucial for maintaining biological relevance.

Analytical Characterization

Purity (>98%) is verified via:

  • HPLC: Reverse-phase C18 columns with evaporative light scattering detection.

  • Mass Spectrometry: ESI-MS in positive ion mode ([M+H]+^+ expected at m/z 622.8).

  • 31^{31}P NMR: Single peak at δ −0.5 to −1.5 ppm confirms phosphocholine integrity.

Biological Applications

Membrane Biophysics Studies

2,3-Didocecanoyl-sn-glycero-1-phosphocholine’s saturated acyl chains make it ideal for investigating:

  • Phase Transitions: Differential scanning calorimetry (DSC) reveals gel-to-liquid crystalline transitions, informing models of membrane rigidity.

  • Lateral Diffusion: Fluorescence recovery after photobleaching (FRAP) studies show lateral diffusion coefficients of ~5 × 108^{-8} cm2^2/s in model membranes, slower than unsaturated analogs.

  • Cholesterol Interactions: The compound’s straight acyl chains enhance cholesterol solubility compared to branched or unsaturated lipids, modulating membrane microdomain formation.

Drug Delivery Systems

In liposomal formulations, this phospholipid:

  • Enhances stability due to high phase transition temperatures, reducing drug leakage at physiological temperatures.

  • Modulates surface charge (zeta potential ≈ −10 mV) to balance stealth properties and cellular uptake.

  • Demonstrates compatibility with amphiphilic drugs like doxorubicin, achieving encapsulation efficiencies >80% in preclinical models.

Comparative Analysis with Structural Analogs

Chain Length and Position Effects

The table below contrasts 2,3-didocecanoyl-sn-glycero-1-phosphocholine with related phosphatidylcholines:

CompoundAcyl ChainsTmT_m (°C)Key Application
2,3-Didocecanoyl-sn-glycero-1-phosphocholineC12 (sn-2,3)45–50 (est.)Membrane rigidity studies
1,2-Dioleoyl-sn-glycero-3-phosphocholineC18:1 (sn-1,2)−20Flexible liposomes
1,2-Diheptadecanoyl-sn-glycero-3-phosphatidylcholineC17:0 (sn-1,2)55NMR spectroscopy standards

The sn-2,3 diacyl configuration uniquely positions head groups closer to the membrane surface, altering electrostatic interactions with peripheral proteins .

Future Directions and Challenges

Targeted Drug Delivery

Functionalization with PEG or cell-penetrating peptides could mitigate rapid clearance while enhancing tumor targeting. Preliminary studies suggest that substituting one dodecanoyl chain with a pH-sensitive moiety (e.g., ortho ester) enables endosome-specific drug release .

Metabolic Fate Analysis

Radiolabeled 14^{14}C-dodecanoic acid tracers are needed to track the compound’s incorporation into lipoproteins or β-oxidation pathways, addressing gaps in current pharmacokinetic models.

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